molecular formula C24H33NaO5 B1670196 Sodium dehydrocholate CAS No. 145-41-5

Sodium dehydrocholate

Cat. No. B1670196
CAS RN: 145-41-5
M. Wt: 424.5 g/mol
InChI Key: FKJIJBSJQSMPTI-CAOXKPNISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium dehydrocholate (SDHC) is a hydrocholeretic , increasing bile output to clear increased bile acid load . It is a synthetic bile acid, manufactured by the oxidation of cholic acid . It is used extensively in laboratory experiments, particularly in biochemical and physiological studies .


Molecular Structure Analysis

The molecular formula of Sodium dehydrocholate is C24H33NaO5 . Its molecular weight is 424.51 . The structure of Sodium dehydrocholate is complex, with a rigid steroid backbone and a branched linear chain ended by a carboxylate group .


Physical And Chemical Properties Analysis

Sodium dehydrocholate has a melting point of >300°C . It is soluble in water at 0.1 M at 20 °C . The compound is a solid and has a beige color .

Scientific Research Applications

Absorption Enhancement

NaDHC, like other bile salts, is an endogenous surfactant that has been widely used as an absorption enhancer to increase drug transport across various biological barriers such as the blood-brain barrier, skin, mucosa, cornea, buccal, nasal, pulmonary, and intestinal membranes . They act as absorption enhancers by increasing the solubility of hydrophobic drugs or by increasing the fluidity of the apical and basolateral membranes .

Drug Delivery

NaDHC forms stable gels and can be useful as a drug carrier for topical skin application . For instance, it has been observed that the in vitro flux of betamethasone-17-valerate from NaDHC gels across rat skin was significantly higher than that from a commercial cream .

Catanionic Mixed Adsorbed Monolayer

The interfacial effects of NaDHC in a catanionic mixed adsorbed monolayer have been investigated . The surfactant interfacial composition, the interfacial orientation of the molecules, and the energy changes are analyzed to show a thermodynamic evidence of the hydrophobic NaDHC effect during its intercalation into interfacial adsorbed didodecyldimethyl ammonium bromide (DDAB) molecules .

Association in Aqueous Solutions

NaDHC associates by a stepwise mechanism in aqueous solutions . Below a certain concentration, there is a molecular solution with some strongly insoluble dehydrocholic acid produced by hydrolysis .

Formation of Micelles

NaDHC forms micelles, which have been visualized as small granules through microphotography .

Lipid Transport

Bile salts, including NaDHC, have important physiological properties such as lipid transport by solubilization . They help in the transport of lipids through hydrophobic barriers .

Mechanism of Action

Target of Action

Sodium dehydrocholate, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , which plays a crucial role in digestion and absorption of dietary fats in the small intestine.

Mode of Action

Sodium dehydrocholate interacts with its targets by inducing choleresis, a process that increases the volume of secretion of bile . This is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . Sodium dehydrocholate may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholate-produced bile . It is also suggested that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholate facilitates direct exchange between bile and plasma .

Biochemical Pathways

The primary biochemical pathway affected by sodium dehydrocholate is the biliary lipid secretion pathway . By stimulating this pathway, it influences the digestion and absorption of dietary fats.

Pharmacokinetics (ADME)

It is known that dehydrocholic acid, from which sodium dehydrocholate is derived, is absorbed from the proximal small intestine . More research is needed to fully understand the ADME properties of sodium dehydrocholate.

Result of Action

The primary molecular effect of sodium dehydrocholate is the stimulation of biliary lipid secretion . This results in an increase in the volume of bile secreted, a process known as choleresis . On a cellular level, sodium dehydrocholate may enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .

Action Environment

The action, efficacy, and stability of sodium dehydrocholate can be influenced by various environmental factors. For instance, the evaporation rate of sodium dehydrocholate aqueous solutions was found to be related to the aggregation processes in the bulk . .

Safety and Hazards

Sodium dehydrocholate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJIJBSJQSMPTI-CAOXKPNISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81-23-2 (Parent)
Record name Dehydrocholate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883335
Record name Sodium 3,7,12-trioxo-5beta-cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dehydrocholate

CAS RN

145-41-5
Record name Dehydrocholate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,7,12-trioxo-5beta-cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dehydrocholate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROCHOLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4193719XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dehydrocholate
Reactant of Route 2
Sodium dehydrocholate
Reactant of Route 3
Sodium dehydrocholate
Reactant of Route 4
Sodium dehydrocholate
Reactant of Route 5
Sodium dehydrocholate
Reactant of Route 6
Sodium dehydrocholate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.